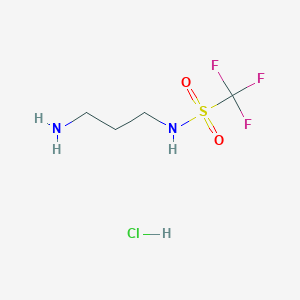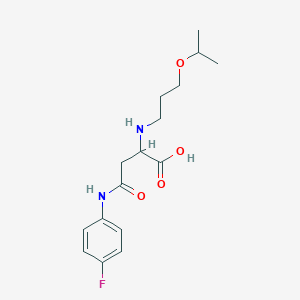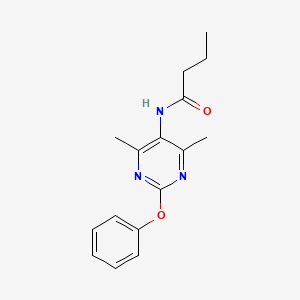
N-(3-chloro-4-methoxyphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methoxyphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide, also known as CMPA, is a compound that has been widely studied in scientific research due to its potential therapeutic properties. CMPA is a piperidine-based compound that has been synthesized using various methods.
Mechanism of Action
Target of Action
Piperidine derivatives, a class of compounds to which this molecule belongs, have been found to be significant in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives have been found to have various pharmacological applications . For instance, some 2-amino-4-(1-piperidine) pyridine derivatives have been designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Biochemical Pathways
It’s worth noting that piperidine derivatives have been associated with various biological activities .
Result of Action
Some piperidine derivatives have shown potential as antimicrobial agents .
Advantages and Limitations for Lab Experiments
One advantage of N-(3-chloro-4-methoxyphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide is its high affinity for the mu-opioid receptor, which makes it a potent analgesic. Another advantage is its ability to inhibit the production of inflammatory cytokines, which makes it a potential anti-inflammatory agent. However, one limitation of N-(3-chloro-4-methoxyphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide is its potential toxicity, which needs to be further studied.
Future Directions
There are several future directions for research on N-(3-chloro-4-methoxyphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide. One direction is to study its potential as an anti-cancer agent in vivo. Another direction is to study its potential as a treatment for chronic pain. Additionally, further studies are needed to determine the potential toxicity of N-(3-chloro-4-methoxyphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide and to optimize its synthesis method to increase its yield.
Synthesis Methods
N-(3-chloro-4-methoxyphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide can be synthesized using various methods, including the reaction of 3-chloro-4-methoxyaniline with 1-phenylsulfonylpiperidin-2-one, followed by the reaction of the resulting product with acetic anhydride. Another method involves the reaction of 1-(phenylsulfonyl)piperidin-2-amine with 3-chloro-4-methoxybenzoyl chloride, followed by the reaction of the resulting product with acetic anhydride. These methods have been optimized to produce high yields of N-(3-chloro-4-methoxyphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide has been studied extensively for its potential therapeutic properties, including its ability to act as an analgesic, anti-inflammatory, and anti-cancer agent. It has been shown to have a high affinity for the mu-opioid receptor, which is involved in pain perception. N-(3-chloro-4-methoxyphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide has also been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, which play a role in the development of inflammation. Additionally, N-(3-chloro-4-methoxyphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide has been shown to induce apoptosis in cancer cells, suggesting its potential as an anti-cancer agent.
properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-chloro-4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4S/c1-27-19-11-10-15(13-18(19)21)22-20(24)14-16-7-5-6-12-23(16)28(25,26)17-8-3-2-4-9-17/h2-4,8-11,13,16H,5-7,12,14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQYJPFTPZTNTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2,4-Dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzenecarboxamide](/img/structure/B2854579.png)



![2-[6-(4-Chlorophenyl)sulfanylpyridazin-3-yl]-2-(2,4-dichlorophenyl)acetonitrile](/img/structure/B2854585.png)
![1-((3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2854587.png)
![2-Chloro-1-[3-(difluoromethyl)-1-methylpyrazol-4-yl]ethanone](/img/structure/B2854588.png)

![1-Oxa-9-azaspiro[5.5]undec-3-ene hydrochloride](/img/structure/B2854593.png)

![1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane](/img/structure/B2854596.png)

